7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H19N5 and its molecular weight is 317.396. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The presence of the pyrazole ring might contribute to the compound’s ability to bind to its targets .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The solubility and stability of similar compounds suggest that they may have suitable bioavailability .
Result of Action
Similar compounds have shown various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
These interactions can influence their reactivity, which may impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
It is known that pyrazoles can have a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazoles can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of pyrazoles can change over time, including changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of pyrazoles can vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrazoles can interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrazoles can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It is known that pyrazoles can be directed to specific compartments or organelles due to any targeting signals or post-translational modifications .
Biological Activity
The compound 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of this compound is C15H16N4 with a molecular weight of approximately 252.32 g/mol. Its structure features a complex arrangement that contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance:
- In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives including this compound exhibited IC50 values in the micromolar range against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines. Specifically, compounds derived from this scaffold demonstrated IC50 values as low as 0.01 µM in some cases .
Enzymatic Inhibition
Pyrazolo[1,5-a]pyrimidines are known to act as selective inhibitors for various enzymes:
- Cyclin-dependent Kinase (CDK) Inhibition : The compound has been reported to inhibit CDK2 with an IC50 value of 0.16 µM, indicating its potential as a therapeutic agent in cell cycle regulation .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties:
- Biofilm Inhibition : It has been noted for its ability to disrupt biofilm formation in bacterial cultures, which is critical for treating persistent infections . This activity is particularly relevant in the context of antibiotic resistance.
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound's structure allows it to fit into the active sites of enzymes like kinases and phosphatases.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through mitochondrial disruption and caspase activation.
- Quorum Sensing Interference : Its antimicrobial properties may stem from interference with bacterial communication systems (quorum sensing), leading to reduced virulence .
Case Study 1: Anticancer Activity
In a study by Bouabdallah et al., derivatives of pyrazolo[1,5-a]pyrimidines were screened against Hep-2 (laryngeal carcinoma) and P815 (murmur lymphoma) cell lines. The tested compounds exhibited significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL . These findings support the potential use of these compounds in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Research published in Nature demonstrated that specific derivatives of pyrazolo[1,5-a]pyrimidines effectively inhibited biofilm formation by Staphylococcus aureus, showcasing their utility in combating biofilm-associated infections .
Summary Table of Biological Activities
Activity Type | Description | IC50 Values |
---|---|---|
Anticancer | Cytotoxicity against MCF7 and NCI-H460 | As low as 0.01 µM |
Enzymatic Inhibition | CDK2 inhibition | 0.16 µM |
Antimicrobial | Biofilm inhibition against S. aureus | Significant reduction |
Properties
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-12-11-17(23-14(3)10-13(2)21-23)24-19(20-12)18(15(4)22-24)16-8-6-5-7-9-16/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHDQRWZWFJIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.